Ortho-Methylsulfanyl vs. Unsubstituted Benzamide: Predicted Potency Gain via Enhanced Lipophilicity and Target Complementarity
The presence of the ortho-methylsulfanyl (–SCH₃) group on the benzamide ring of CAS 896026-22-5 distinguishes it from the unsubstituted benzamide analog N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891126-32-2 is a close comparator with 2,4-dimethyl substitution). Class-level SAR data for 1,3,4-oxadiazole-benzamide hybrids show that introduction of a methylthio/methylsulfanyl substituent on the benzamide ring increases antiproliferative potency by 2- to 10-fold across multiple cancer cell lines relative to the unsubstituted benzamide congener [1]. For instance, in a focused library of 2,5-disubstituted-1,3,4-oxadiazoles, compounds bearing an aryl-SCH₃ group exhibited IC₅₀ values as low as 0.98 ± 0.08 µM against PC3 prostate cancer cells, whereas the unsubstituted phenyl analogs typically showed IC₅₀ > 10 µM [2].
| Evidence Dimension | Antiproliferative potency (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | Predicted IC₅₀ range: 0.9–8 µM (class-level projection for ortho-SCH₃ benzamide oxadiazoles) |
| Comparator Or Baseline | Unsubstituted benzamide analog: IC₅₀ typically > 10 µM in multiple cancer lines [2] |
| Quantified Difference | Approximately 2- to 10-fold potency enhancement |
| Conditions | MTT assay; PC3, A549, MCF-7 cell lines; 48–72 h exposure (class-level data) |
Why This Matters
For procurement decisions, this quantifiable potency differential means CAS 896026-22-5 is the appropriate choice when screening for single-digit micromolar antiproliferative hits, as the des-methylsulfanyl analog may fall below activity thresholds in primary screens.
- [1] Bajaj, S., Roy, P.P., Singh, J. (2020) 'Therapeutic potential of oxadiazole or furadiazole containing compounds', BMC Chemistry, 14, 70. DOI: 10.1186/s13065-020-00716-8. View Source
- [2] Desai, N.C., Somani, H., Trivedi, A., Bhatt, K., Nawale, L., Khedkar, V.M., Jha, P.C., Satodiya, H. (2023) 'Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity', ACS Omega, 8(50), pp. 47855–47872. DOI: 10.1021/acsomega.3c06366. View Source
